REACTION_CXSMILES
|
[C:1](=[S:3])=[S:2].OS(O[CH2:9][CH:10]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][NH:11]1)(=O)=O.[OH-].[Na+].Cl>O>[CH2:9]1[CH:10]2[N:11]([CH2:12][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=3[CH2:19]2)[C:1](=[S:3])[S:2]1 |f:2.3|
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
(RS)-3-hydroxysulphonyloxymethyl-1,2,3,4-tetrahydroisoquinoline
|
Quantity
|
151 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)OCC1NCC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The very thick mixture is stirred at a temperature of about 20° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A cream precipitate is immediately formed
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
WASH
|
Details
|
washed copiously with water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
24 h |
Name
|
(RS)-1,5,10,10a-tetrahydrothiazolo[3,4-b]isoquinoline-3-thione
|
Type
|
product
|
Smiles
|
C1SC(N2CC=3C=CC=CC3CC21)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |